molecular formula C9H13NO B2466065 4-(tert-Butyl)pyridin-2(1H)-one CAS No. 33252-22-1

4-(tert-Butyl)pyridin-2(1H)-one

Cat. No. B2466065
CAS RN: 33252-22-1
M. Wt: 151.209
InChI Key: HMDIDYRYZVRRBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (S)-t-BuPyOx ligand has been developed . This method is efficient and provides the target ligand in 64% overall yield .


Chemical Reactions Analysis

There are several synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Also, a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .

Scientific Research Applications

Synthesis and Chemical Applications

  • Regioselective Synthesis : 4-(tert-Butyl)pyridin-2(1H)-one derivatives have been used in regioselective synthesis processes. For instance, they are instrumental in the synthesis of 3,4-disubstituted pyridine derivatives, showcasing high regioselectivity in the addition of tert-butyl magnesium reagents to pyridine derivatives (Rappenglück et al., 2017).

  • Crystallographic Studies : The compound and its derivatives are used in crystallographic studies to understand the molecular structures and interactions. These studies provide insights into the hydrogen bonding and π-π stacking interactions in compounds (Portilla et al., 2011).

  • Polymer Synthesis : The compound has applications in the synthesis of high-performance polymers. For example, it's used in creating poly(pyridine–imide)s with tert-butyl substituents, which have good solubility in polar solvents and excellent thermal stability, useful in high-temperature applications (Lu et al., 2014).

Material Science and Catalysis

  • Catalysis : It's involved in the formation of complexes that are significant for catalytic processes. For example, this compound-based ligands are used in water oxidation processes, aiding in the synthesis of dinuclear complexes for catalysis (Zong & Thummel, 2005).

  • Material Properties Modification : The compound's derivatives are utilized in modifying the properties of materials. For instance, they're used in the synthesis of novel polymers with low dielectric constants and high organosolubility, which are crucial for various industrial applications (Chern & Tsai, 2008).

  • Solar Cell Enhancement : Derivatives of this compound, such as 4-tert-butylpyridine, play a role in increasing the open circuit voltage of dye-sensitized solar cells by reducing interface defect density and charge carrier recombination (Dürr et al., 2006).

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl acrylate”, mentions that it is a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin. It causes skin irritation and may cause an allergic skin reaction. It is toxic if inhaled and may cause respiratory irritation .

properties

IUPAC Name

4-tert-butyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)7-4-5-10-8(11)6-7/h4-6H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDIDYRYZVRRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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